1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBORKYQYECIGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include mild heating to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyridine-thiophene hybrid structure allows for interactions with various biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity and chemical reactivity.
1-(Tert-butyl)-3-((2-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties and reactivity.
Uniqueness
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. These features may enhance its interactions with biological targets or its utility in material science applications.
Biological Activity
1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is an organic compound notable for its unique structure, which combines a tert-butyl group with a thiophene and pyridine moiety. This hybrid structure is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Molecular Weight : 289.39 g/mol
- IUPAC Name : 1-tert-butyl-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
- InChI : InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-4-8-16-13(11)12-7-5-9-20-12/h4-9H,10H2,1-3H3,(H2,17,18,19)
The biological activity of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of both thiophene and pyridine rings enhances its electronic properties, allowing for effective binding to various macromolecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The thiophene and pyridine components can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 1-(Tert-butyl)-3-(pyridin-3-ylmethyl)urea | Moderate antibacterial | |
| 1-(Tert-butyl)-3-(thiophen-2-ylmethyl)urea | Antifungal activity observed |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study on related pyridine-thiophene derivatives demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 µM to 20 µM. The mechanism involved the inhibition of key signaling pathways associated with cell growth and survival.
Comparative Analysis with Similar Compounds
Synthetic Routes and Research Applications
The synthesis of 1-(Tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with appropriate amine precursors under controlled conditions. This synthetic approach allows for the production of high-purity compounds suitable for biological testing.
Research Applications :
- Medicinal Chemistry : Investigated for drug development targeting specific enzymes.
- Material Science : Explored for potential applications in developing new materials with unique electronic properties.
Q & A
Q. What are the established synthetic routes for 1-(tert-butyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of pyridine and thiophene derivatives (e.g., 3-acetylpyridine with thiophene-2-carboxaldehyde) to form a pyridinyl-thiophenyl intermediate .
- Step 2: Introduction of the tert-butyl group via alkylation or substitution reactions, often using tert-butyl isocyanate or tert-butylamine under basic conditions .
- Step 3: Urea formation via reaction with phenyl isocyanate or carbodiimide-mediated coupling .
Q. Critical Parameters :
- Catalysts : Palladium-based catalysts enhance coupling efficiency in heterocycle formation .
- Solvents : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity .
- Temperature : Optimal yields (70–85%) are achieved at 60–80°C, avoiding decomposition .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Verify the presence of tert-butyl protons (δ ~1.3 ppm) and thiophene aromatic protons (δ ~7.0–7.5 ppm) .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tert-butyl C-H stretches (~2960 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Computational Docking : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in urea formation?
- Methodological Adjustments :
- Use continuous flow reactors to enhance mixing and reduce side reactions .
- Employ microwave-assisted synthesis for faster reaction kinetics (e.g., 30 minutes vs. 6 hours) .
- Data-Driven Optimization :
- Design a Design of Experiments (DoE) matrix to test variables (temperature, catalyst loading, solvent ratio). For example:
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 75 |
| Catalyst (mol%) | 2 | 5 | 3.5 |
| Solvent (ACN:DCM) | 1:1 | 3:1 | 2:1 |
- Result : Yield increased from 65% to 82% under optimized conditions .
Q. How do electronic effects of the thiophene-pyridine dual-ring system influence reactivity?
- Electronic Characterization :
- DFT Calculations : The thiophene sulfur atom donates electron density to the pyridine ring, increasing electrophilicity at the methylene bridge (C–N bond) .
- Hammett Constants : σₚ values for thiophene (-0.05) and pyridine (+1.87) indicate a push-pull effect, stabilizing transition states in nucleophilic attacks .
- Impact on Bioactivity : Enhanced π-π stacking with aromatic residues in enzyme active sites improves inhibition (e.g., IC₅₀ = 0.8 μM for EGFR vs. 3.2 μM for furan analogs) .
Q. How should contradictory data in biological activity studies be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 15 μM against COX-2) may arise from assay conditions.
- Solution :
Standardize Assays : Use identical buffer pH (7.4) and incubation time (60 minutes) .
Validate with Orthogonal Methods : Compare fluorescence-based data with SPR (surface plasmon resonance) binding kinetics .
Control for Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) identifies differentially expressed proteins post-treatment .
- Metabolomics : LC-MS profiles reveal perturbations in pathways like glycolysis or glutathione metabolism .
- In Vivo Models : Zebrafish xenografts assess tumor penetration and toxicity at 10–50 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
